Home > Products > Screening Compounds P39168 > N-(2-oxoazepan-3-yl)propenamide
N-(2-oxoazepan-3-yl)propenamide - 1205687-06-4

N-(2-oxoazepan-3-yl)propenamide

Catalog Number: EVT-2722765
CAS Number: 1205687-06-4
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-oxoazepan-3-yl)propenamide is a chemical compound that falls within the class of amides, characterized by the presence of an azepane ring and a propenamide group. This compound is notable for its potential applications in pharmaceuticals and medicinal chemistry due to its structural properties and biological activity.

Source

The compound can be synthesized through various chemical processes, including amidation reactions, which involve the coupling of carboxylic acids with amines. It has been referenced in several scientific studies and patent applications, indicating its relevance in drug development and organic synthesis .

Classification

N-(2-oxoazepan-3-yl)propenamide is classified as an organic compound, specifically an amide. Its structure features a seven-membered azepane ring with a ketone functional group (2-oxo) and a propenamide moiety. This classification allows it to be studied for various biological activities, particularly in relation to receptor interactions and pharmacological effects.

Synthesis Analysis

Methods

The synthesis of N-(2-oxoazepan-3-yl)propenamide can be achieved through several methods, including:

  1. Direct Amidation: This involves the reaction of a carboxylic acid derivative with an amine using coupling agents or catalysts to facilitate the formation of the amide bond. Recent advancements have introduced boron catalysts to enhance yields and selectivity in amidation reactions .
  2. Cyclization Reactions: The formation of the azepane ring may involve cyclization processes where linear precursors undergo intramolecular reactions to form the cyclic structure.
  3. Functional Group Transformations: Modifications of existing compounds can lead to the formation of N-(2-oxoazepan-3-yl)propenamide by introducing functional groups that facilitate the desired reactivity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high purity and yield. Techniques such as chromatography may be employed for purification purposes.

Molecular Structure Analysis

Structure

N-(2-oxoazepan-3-yl)propenamide has a unique molecular structure characterized by:

  • Azepane Ring: A saturated seven-membered ring that contributes to the compound's stability.
  • Propenamide Group: An unsaturated amide functionality that may influence its reactivity and interaction with biological targets.

Data

The molecular formula for N-(2-oxoazepan-3-yl)propenamide is typically represented as CnHmNoOpC_nH_mN_oO_p, where specific values for nn, mm, oo, and pp will depend on the precise structure being referenced. The compound's molecular weight, boiling point, melting point, and solubility characteristics are critical for understanding its behavior in different environments.

Chemical Reactions Analysis

Reactions

N-(2-oxoazepan-3-yl)propenamide participates in various chemical reactions typical of amides, including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Reduction: The carbonyl group in the propenamide can be reduced to form an amine or alcohol.
  3. Substitution Reactions: The propenamide moiety may undergo nucleophilic substitutions depending on the substituents present.

Technical Details

The reactivity of N-(2-oxoazepan-3-yl)propenamide is influenced by electronic factors from both the azepane ring and propenamide group, making it a versatile candidate for further chemical modifications.

Mechanism of Action

Process

The mechanism of action for N-(2-oxoazepan-3-yl)propenamide involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the azepane ring may enhance binding affinity due to conformational flexibility.

Data

Studies have shown that compounds with similar structures exhibit activity at various receptors, including G protein-coupled receptors (GPCRs). The binding interactions are often characterized by structure-activity relationship (SAR) analyses that help elucidate how modifications to the structure influence biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies based on functional groups present.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data such as melting points, boiling points, and spectral data (NMR, IR) are essential for characterizing N-(2-oxoazepan-3-yl)propenamide.

Applications

Scientific Uses

N-(2-oxoazepan-3-yl)propenamide has potential applications in:

  1. Pharmaceutical Development: As a scaffold for drug design targeting specific receptors or pathways involved in disease processes.
  2. Biochemical Research: To study receptor-ligand interactions and elucidate mechanisms of action in pharmacology.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules or biologically active compounds.
Theoretical Frameworks for FPR2 Modulation in Neuroinflammation

Role of Formyl Peptide Receptor 2 in Inflammatory Resolution Pathways

Formyl Peptide Receptor 2 (Formyl Peptide Receptor 2) operates at the nexus of neuroinflammatory initiation and resolution, functioning as a pattern recognition receptor that responds to both pathogen-associated molecular patterns and damage-associated molecular patterns. This G protein-coupled receptor exhibits remarkable ligand promiscuity, binding structurally diverse molecules including annexin A1, lipoxin A4, and synthetic ureidopropanamide derivatives [9]. In the central nervous system, Formyl Peptide Receptor 2 is constitutively expressed on microglia and astrocytes, with expression significantly upregulated during neuroinflammatory challenges [6] [8]. Its activation state determines functional outcomes: engagement by pro-resolving ligands (e.g., lipoxin A4, annexin A1-derived peptides) triggers signaling cascades that promote inflammation resolution through inhibition of nuclear factor kappa B activity, reduced production of pro-inflammatory cytokines (tumor necrosis factor alpha, interleukin 1 beta, interleukin 6), and enhanced clearance of cellular debris via phagocytosis [1] [8].

Molecular studies reveal that Formyl Peptide Receptor 2 activation stimulates downstream effectors including phosphoinositide 3-kinase/protein kinase B, extracellular signal-regulated kinases 1/2, and p38 mitogen-activated protein kinase pathways. Crucially, pro-resolving Formyl Peptide Receptor 2 signaling induces a metabolic shift in activated microglia from glycolysis toward oxidative phosphorylation, accompanied by reduced lactate production—a metabolic signature of inflammatory resolution [8]. Formyl Peptide Receptor 2 also modulates nicotinamide adenine dinucleotide phosphate oxidase-dependent phosphorylation events, regulating key proteins like heat shock protein 27, oxidative stress responsive kinase 1, and myristolated alanine-rich C-kinase substrate that control microglial inflammatory responses [3].

Table 1: Formyl Peptide Receptor 2 Ligands and Their Functional Consequences in Neuroinflammation

Ligand TypeRepresentative LigandsPrimary Signaling EffectsFunctional Outcome in CNS
Pro-Resolving EndogenousLipoxin A4, Annexin A1, Resolvin D1↓ Nuclear factor kappa B translocation, ↑ Interleukin 10Inflammation resolution, Phagocytosis enhancement
Pro-Inflammatory EndogenousSerum amyloid A, Amyloid β-42↑ Reactive oxygen species, ↑ Pro-inflammatory cytokinesChronic inflammation, Neuronal damage
Synthetic AgonistsCompound 2 (MR39), Compound (S)-11l, C43↓ Tumor necrosis factor alpha, ↓ Interleukin 1 beta, ↓ Caspase-1Microglial deactivation, Blood-brain barrier protection
Synthetic AntagonistsWRW4, Boc2Block Formyl Peptide Receptor 2-mediated calcium fluxContext-dependent anti-inflammatory effects

Biased Signaling Mechanisms of Formyl Peptide Receptor 2 Agonists versus Antagonists

The concept of biased agonism explains Formyl Peptide Receptor 2's functional duality, where distinct ligands stabilize unique receptor conformations that preferentially activate specific intracellular signaling pathways. Biased signaling underlies the capacity of certain Formyl Peptide Receptor 2 ligands to promote anti-inflammatory outcomes while others exacerbate inflammation. Synthetic ureidopropanamide-based agonists like MR39 and (S)-11l exemplify this phenomenon, as they selectively activate pro-resolving pathways through Formyl Peptide Receptor 2 while avoiding pro-inflammatory cascades [1] [5]. Mechanistically, these agonists induce conformational changes favoring coupling with inhibitory G proteins over β-arrestin recruitment, thereby suppressing nuclear factor kappa B activation and downstream pro-inflammatory gene expression [8] [9].

Biased Formyl Peptide Receptor 2 agonists demonstrate distinct temporal signaling profiles compared to endogenous ligands. The ureidopropanamide derivative MR39 exhibits sustained suppression of lipopolysaccharide-induced nuclear factor kappa B pathway activation in microglia by preventing inhibitor of nuclear factor kappa B alpha degradation and reducing phosphorylated p65 nuclear translocation [5] [8]. This contrasts with the transient effects of natural agonists like lipoxin A4, which undergoes rapid enzymatic inactivation in neural tissue [5]. Importantly, biased agonists also modulate inflammasome pathways; MR39 reduces nod-like receptor family pyrin domain containing 3 expression and caspase-1 activation while decreasing gasdermin D production—key effectors in pyroptotic cell death during neuroinflammation [5].

Formyl Peptide Receptor 2 antagonists like WRW4 and Boc2 exhibit functional selectivity through a distinct mechanism: receptor desensitization. Rather than acting as neutral antagonists, these compounds induce homologous desensitization of Formyl Peptide Receptor 2, effectively preventing subsequent activation by pro-inflammatory ligands [2] [7]. In social isolation-induced depression models, WRW4 administration reduced capillary-associated microglia activation and restored blood-brain barrier integrity, suggesting that Formyl Peptide Receptor 2 blockade can produce functionally anti-inflammatory outcomes in specific neuropathological contexts [7].

Table 2: Biased Signaling Pathways Activated by Different Formyl Peptide Receptor 2 Ligand Classes

Ligand ClassG-Protein CouplingDownstream EffectorsMicroglial Phenotypic ShiftNuclear Factor Kappa B Regulation
Pro-Resolving Agonists (Lipoxin A4, MR39)Gαi/o dominant↑ Extracellular signal-regulated kinases 1/2, ↓ Reactive oxygen speciesAnti-inflammatory (CD206+)Prevents nuclear translocation
Pro-Inflammatory Agonists (Serum amyloid A, Amyloid β-42)Gαq/11 involvement↑ Nicotinamide adenine dinucleotide phosphate oxidase, ↑ p38Pro-inflammatory (CD38+, CD40+)Promotes nuclear translocation
Synthetic Ureidopropanamide Agonists (C43, (S)-11l)Strong Gαi coupling↓ p38, ↑ Protein kinase BEnhanced phagocytosisStabilizes inhibitor of nuclear factor kappa B alpha
Peptide Antagonists (WRW4, Boc2)Minimal G-protein activationBlocks calcium fluxReduces pro-inflammatory markersIndirect suppression via desensitization

Neurodegenerative Disease Models and Formyl Peptide Receptor 2 Ligand Efficacy

Formyl Peptide Receptor 2 modulation demonstrates disease-modifying potential across multiple neurodegenerative models, with efficacy contingent upon ligand bias and disease pathophysiology. In Alzheimer disease models, amyloid precursor protein/presenilin 1 transgenic mice treated with the Formyl Peptide Receptor 2 antagonist Boc2 exhibited improved spatial memory performance, reduced hippocampal amyloid plaque burden, decreased neuronal pathology, and attenuated microglial reactivity [4]. These benefits were attributed to enhanced amyloid degradation and reduced pro-inflammatory signaling. Conversely, the ureidopropanamide agonist MR39 demonstrated efficacy in ex vivo models of neuroinflammation using lipopolysaccharide-stimulated organotypic hippocampal cultures, where it suppressed pro-inflammatory cytokine release and inhibited nod-like receptor family pyrin domain containing 3 inflammasome activation in a Formyl Peptide Receptor 2-dependent manner [5].

The therapeutic effects of Formyl Peptide Receptor 2 ligands extend beyond amyloid pathology. In social isolation-induced depression models, Formyl Peptide Receptor 2 antagonism via WRW4 ameliorated depressive and anxiety-like behaviors while restoring blood-brain barrier integrity [7]. RNA sequencing revealed that social isolation primarily induced changes in genes associated with blood-brain barrier function, followed by alterations in genes related to hormone activity, immune activation, and neuronal function—transcriptomic changes partially reversed by WRW4 treatment. This suggests that Formyl Peptide Receptor 2 modulation affects neurovascular unit components beyond microglia, including endothelial cells and pericytes.

Pharmacokinetic properties significantly influence Formyl Peptide Receptor 2 ligand efficacy in neurological models. The ureidopropanamide agonist (S)-11l exhibits enhanced metabolic stability (half-life = 48 minutes in rat microsomes) and blood-brain barrier penetrance compared to earlier compounds [1]. This enables significant central nervous system exposure following systemic administration, a critical factor for translating Formyl Peptide Receptor 2-targeted therapeutics. Computational studies of ureidopropanamide derivatives reveal that optimized interactions with Formyl Peptide Receptor 2 transmembrane domains (particularly transmembrane domains 3, 4, 6, and 7) correlate with improved functional efficacy in suppressing pro-inflammatory cytokine production and mitochondrial dysfunction in activated microglia [1].

Table 3: Efficacy of Formyl Peptide Receptor 2 Ligands in Neurodegenerative Disease Models

Disease ModelFormyl Peptide Receptor 2 LigandKey Therapeutic OutcomesProposed Mechanism of Action
Alzheimer Disease (Amyloid precursor protein/presenilin 1 mice)Boc2 (antagonist)↑ Spatial memory, ↓ Amyloid plaques, ↓ Neuronal lossEnhanced amyloid degradation, Microglia modulation
Neuroinflammation (Lipopolysaccharide-stimulated organotypic hippocampal cultures)MR39 (agonist)↓ Tumor necrosis factor alpha/Interleukin 1 beta, ↓ Nod-like receptor family pyrin domain containing 3, ↓ Caspase-1Nuclear factor kappa B suppression, Inflammasome inhibition
Depression (Social isolation model)WRW4 (antagonist)↓ Depressive/anxiety behaviors, ↑ Blood-brain barrier integrity, ↓ Capillary-associated microgliaTranscriptomic normalization, Neurovascular protection
Neuroinflammation (Primary microglia)C43 (agonist)↓ Nitric oxide/Tumor necrosis factor alpha, ↑ Interleukin 10, ↑ CD206p38 Mitogen-activated protein kinase phosphorylation, Metabolic reprogramming

Molecular docking studies of ureidopropanamide derivatives suggest that specific interactions between the ligand's urea moiety and Formyl Peptide Receptor 2 transmembrane domain 7 residues (particularly Gln 346 and Asn 350) contribute to biased signaling toward anti-inflammatory pathways [1] [9]. Additionally, modifications to the hydrophobic "right-hand" portion of these molecules (e.g., introduction of fluorinated phenyl groups) enhance metabolic stability without compromising Formyl Peptide Receptor 2 affinity—a crucial consideration for chronic neurodegenerative conditions requiring sustained treatment [1]. These structure-activity relationship insights provide a roadmap for developing next-generation Formyl Peptide Receptor 2 modulators with optimized pharmacokinetic and biased signaling profiles for neurological applications.

Properties

CAS Number

1205687-06-4

Product Name

N-(2-oxoazepan-3-yl)propenamide

IUPAC Name

N-(2-oxoazepan-3-yl)prop-2-enamide

Molecular Formula

C9H14N2O2

Molecular Weight

182.223

InChI

InChI=1S/C9H14N2O2/c1-2-8(12)11-7-5-3-4-6-10-9(7)13/h2,7H,1,3-6H2,(H,10,13)(H,11,12)

InChI Key

DFMHDOGFSSQZEE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1CCCCNC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.